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molecular formula C7H8OS B1664034 2-Acetyl-5-methylthiophene CAS No. 13679-74-8

2-Acetyl-5-methylthiophene

Cat. No. B1664034
M. Wt: 140.2 g/mol
InChI Key: YOSDTJYMDAEEAZ-UHFFFAOYSA-N
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Patent
US08822466B2

Procedure details

Bromine (9.7 ml) is added to a solution of 2-acetyl-5-methylthiophene (26.6 g) and NaOAc (17.2 g) in water (100 ml) at room temperature. After 12 hours at room temperature the reaction is quenched with a 1M aqueous solution of sodium thiosulfate (100 ml) and extracted three times with ethyl acetate (250 ml). The organic phases are combined, washed with a saturated aqueous solution of NaCl, dried over MgSO4 and concentrated in vacuo to yield 1-(4-bromo-5-methyl-thiophen-2-yl)-ethanone (41.8 g) as a brown oil. The crude product is used without further purification.
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Name
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:6]1[S:7][C:8]([CH3:11])=[CH:9][CH:10]=1)(=[O:5])[CH3:4].CC([O-])=O.[Na+]>O>[Br:1][C:9]1[CH:10]=[C:6]([C:3](=[O:5])[CH3:4])[S:7][C:8]=1[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
9.7 mL
Type
reactant
Smiles
BrBr
Name
Quantity
26.6 g
Type
reactant
Smiles
C(C)(=O)C=1SC(=CC1)C
Name
Quantity
17.2 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 12 hours at room temperature the reaction is quenched with a 1M aqueous solution of sodium thiosulfate (100 ml)
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate (250 ml)
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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